molecular formula C15H13NO3 B288078 4,5-dimethoxy-10H-acridin-9-one

4,5-dimethoxy-10H-acridin-9-one

Cat. No.: B288078
M. Wt: 255.27 g/mol
InChI Key: QNEPMYKKHVVCPT-UHFFFAOYSA-N
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Description

4,5-dimethoxy-10H-acridin-9-one is a chemical compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. The presence of methoxy groups at positions 4 and 5, along with a ketone group at position 9, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-10H-acridin-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable aldehyde or ketone.

    Cyclization: The intermediate is subjected to cyclization under acidic or basic conditions to form the acridine core.

    Oxidation: The final step involves the oxidation of the acridine to introduce the ketone group at position 9.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-10H-acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acridines.

Scientific Research Applications

4,5-dimethoxy-10H-acridin-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-10H-acridin-9-one involves:

    Molecular Targets: The compound may interact with DNA, inhibiting the replication of cancer cells.

    Pathways: It may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family.

    9-Aminoacridine: Known for its use as an antiseptic and potential anticancer agent.

    4,5-Dimethoxyacridine: Lacks the ketone group at position 9.

Uniqueness

4,5-dimethoxy-10H-acridin-9-one is unique due to the presence of both methoxy groups and a ketone group, which may enhance its biological activity and chemical reactivity compared to other acridine derivatives.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4,5-dimethoxy-10H-acridin-9-one

InChI

InChI=1S/C15H13NO3/c1-18-11-7-3-5-9-13(11)16-14-10(15(9)17)6-4-8-12(14)19-2/h3-8H,1-2H3,(H,16,17)

InChI Key

QNEPMYKKHVVCPT-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3OC

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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